N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazolo[5,4-b]pyridine core, a piperidine ring, and a thiophene-2-carboxamide moiety. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess phosphorus pentasulfide (P2S5) in anhydrous toluene to yield the corresponding carbothioamide, which is subsequently oxidized with potassium ferricyanide in an alkaline medium to form the thiazolo[5,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide has several scientific research applications:
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as PI3K. The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby disrupting downstream signaling pathways involved in cell proliferation and survival . This inhibition is mediated through key hydrogen bond interactions between the compound and the kinase, as revealed by docking studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as:
Uniqueness
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its potent inhibitory activity against PI3K, coupled with its ability to undergo diverse chemical reactions, makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-14(13-4-2-10-22-13)18-11-5-8-20(9-6-11)16-19-12-3-1-7-17-15(12)23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVMIXOXHGEBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CS2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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